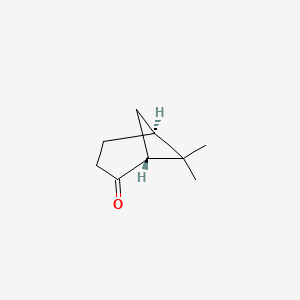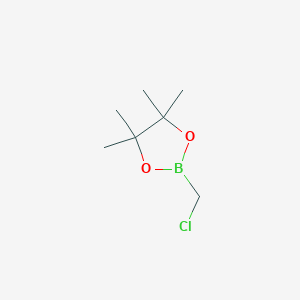
4,4'-二溴-3,3'-联噻吩
描述
4,4’-Dibromo-3,3’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 4 and 4’ positions of the thiophene rings.
科学研究应用
4,4’-Dibromo-3,3’-bithiophene has numerous applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Photovoltaic Cells: Incorporated into the design of photovoltaic cells for improved efficiency and stability.
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-3,3’-bithiophene can be synthesized through several methods. One common approach involves the bromination of 3,3’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-Dibromo-3,3’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4,4’-Dibromo-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Reduction Reactions: The compound can be reduced to form 3,3’-bithiophene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 4,4’-Dibromo-3,3’-bithiophene can lead to the formation of sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Substitution: Various substituted bithiophenes depending on the nature of the substituent introduced.
Reduction: 3,3’-Bithiophene.
Oxidation: Sulfoxides or sulfones.
作用机制
The mechanism of action of 4,4’-Dibromo-3,3’-bithiophene in its applications is primarily based on its electronic properties. The bromine atoms influence the electron density distribution in the thiophene rings, affecting the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to form conjugated systems allows for efficient charge transport and light absorption .
相似化合物的比较
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Another dibromo derivative of bithiophene with bromine atoms at different positions.
4,4’-Dibromo-2,2’-bithiophene: Similar structure but with bromine atoms at the 2 and 2’ positions.
3,3’-Dibromo-3,3’-bithiophene: Bromine atoms at the 3 and 3’ positions.
Uniqueness
4,4’-Dibromo-3,3’-bithiophene is unique due to the specific positioning of the bromine atoms, which significantly influences its electronic properties and reactivity. This unique structure makes it particularly suitable for applications in organic electronics and materials science .
属性
IUPAC Name |
3-bromo-4-(4-bromothiophen-3-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVREGJMFYCNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465954 | |
| Record name | 4,4'-Dibromo-3,3'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-13-8 | |
| Record name | 4,4'-Dibromo-3,3'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4'-dibromo-3,3'-bithiophene useful in synthesizing diverse DTHAs?
A1: 4,4'-dibromo-3,3'-bithiophene is a versatile precursor because it can undergo selective lithium-halogen exchange reactions. [] Depending on the reaction conditions (solvent and type of butyllithium used), either one or both bromine atoms can be selectively substituted with lithium. This allows for the controlled synthesis of both symmetrical and unsymmetrical DTHAs through subsequent reactions with electrophilic reagents. []
Q2: How is the structure of a DTHA confirmed?
A2: The structure of newly synthesized DTHAs can be confirmed through various analytical techniques. One powerful method is X-ray single-crystal analysis, which provides a three-dimensional representation of the molecule, confirming the connectivity of atoms and the overall structure. [] Other techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are also commonly employed for structural elucidation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)







